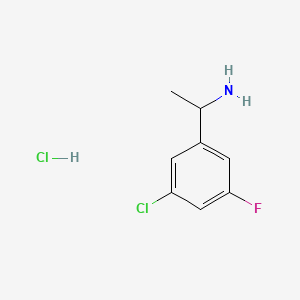

1-(3-Chloro-5-fluorophenyl)ethanamine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(3-chloro-5-fluorophenyl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClFN.ClH/c1-5(11)6-2-7(9)4-8(10)3-6;/h2-5H,11H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTFYFLQQTPBAHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC(=C1)Cl)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10Cl2FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to (S)-1-(3-Chloro-5-fluorophenyl)ethanamine Hydrochloride: A Chiral Building Block for Advanced Drug Discovery

Introduction: The Strategic Importance of Chiral Amines in Modern Medicinal Chemistry

In the landscape of contemporary drug discovery, the demand for structurally complex and stereochemically pure molecules is insatiable. Chiral amines, in particular, represent a cornerstone of medicinal chemistry, serving as pivotal building blocks for a vast array of biologically active compounds.[1][2] The inherent chirality of biological targets necessitates a precise three-dimensional arrangement of interacting pharmacophores, making the stereochemical purity of synthetic intermediates a critical determinant of a drug candidate's efficacy and safety. (S)-1-(3-Chloro-5-fluorophenyl)ethanamine hydrochloride is a prime example of such a crucial chiral building block, offering a unique combination of stereochemical definition and versatile chemical reactivity. Its substituted phenyl ring provides a scaffold for fine-tuning electronic and lipophilic properties, while the primary amine serves as a handle for the construction of more complex molecular architectures. This guide provides an in-depth technical overview of the chemical properties, synthesis, and applications of (S)-1-(3-Chloro-5-fluorophenyl)ethanamine hydrochloride, with a focus on its utility for researchers, scientists, and drug development professionals.

Physicochemical and Structural Characteristics

(S)-1-(3-Chloro-5-fluorophenyl)ethanamine hydrochloride is a white to off-white solid, typically supplied as a crystalline powder.[3] The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, facilitating its use in a variety of reaction conditions.[4]

| Property | Value | Source |

| Chemical Formula | C₈H₁₀Cl₂FN | [5] |

| Molecular Weight | 210.08 g/mol | [5] |

| Appearance | White to off-white solid | [3] |

| Storage | Sealed in dry, Room Temperature | [3][6] |

| CAS Number | 1998701-29-3 | [5] |

Note: Experimentally determined values for melting point, boiling point, and specific solubility are not consistently reported in publicly available literature and should be determined empirically for specific applications.

Structural Elucidation and Spectroscopic Data

The structural integrity and purity of (S)-1-(3-Chloro-5-fluorophenyl)ethanamine hydrochloride are paramount for its successful application in synthesis. While specific spectra are often proprietary to suppliers, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) is used for its characterization. Chemical suppliers like BLDpharm and Fluorochem indicate the availability of such data upon request.[2][5]

Expected Spectroscopic Features:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methine proton adjacent to the amine, and the methyl protons. The aromatic region will display complex splitting patterns due to the chloro and fluoro substituents. The chiral center will influence the magnetic environment of the neighboring protons.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the eight carbon atoms in the molecule, with the chemical shifts influenced by the electronegativity of the chlorine and fluorine atoms.

-

IR Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the primary amine hydrochloride, C-H stretching of the aromatic and aliphatic groups, and C-Cl and C-F stretching vibrations.

-

Mass Spectrometry: Mass spectral analysis will confirm the molecular weight of the free base (173.61 g/mol ) and provide fragmentation patterns useful for structural confirmation.[7]

Synthesis and Manufacturing

The synthesis of chiral amines such as (S)-1-(3-Chloro-5-fluorophenyl)ethanamine typically involves asymmetric synthesis or resolution of a racemic mixture. A common and efficient method for the synthesis of chiral amines is the reductive amination of a corresponding ketone.[8][9]

Conceptual Synthetic Pathway: Asymmetric Reductive Amination

The synthesis of (S)-1-(3-Chloro-5-fluorophenyl)ethanamine can be conceptually approached through the asymmetric reductive amination of 3-chloro-5-fluoroacetophenone. This process involves the condensation of the ketone with an ammonia source to form an intermediate imine, which is then stereoselectively reduced to the desired (S)-enantiomer using a chiral catalyst or reagent.

Caption: Conceptual synthetic pathway for (S)-1-(3-Chloro-5-fluorophenyl)ethanamine hydrochloride.

Applications in Drug Discovery: A Key Building Block for a TRPM5 Agonist

A significant and well-documented application of (S)-1-(3-Chloro-5-fluorophenyl)ethanamine is in the synthesis of potent and selective agonists of the Transient Receptor Potential Melastatin 5 (TRPM5) ion channel.[10][11] TRPM5 is a calcium-activated cation channel involved in various physiological processes, and its modulation is a promising therapeutic strategy for gastrointestinal disorders.[10][12]

In a notable study published in Bioorganic & Medicinal Chemistry, researchers detailed the discovery of (1R, 3R)-1-(3-chloro-5-fluorophenyl)-3-(hydroxymethyl)-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile, a potent and selective TRPM5 agonist.[10] The synthesis of this complex molecule utilized (S)-1-(3-Chloro-5-fluorophenyl)ethanamine as a key chiral starting material.

Experimental Protocol: Synthesis of a Tetrahydroisoquinoline Derivative

The following is a representative experimental protocol adapted from the principles of isoquinoline synthesis, illustrating the use of (S)-1-(3-Chloro-5-fluorophenyl)ethanamine in a Pictet-Spengler type reaction.

Step 1: Imine Formation

-

To a solution of (S)-1-(3-Chloro-5-fluorophenyl)ethanamine (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or toluene) is added an appropriate aldehyde partner (1.0-1.2 eq).

-

The reaction mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the corresponding imine. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or LC-MS.

Step 2: Cyclization (Pictet-Spengler Reaction)

-

To the solution containing the in-situ generated imine, a Lewis acid or protic acid catalyst (e.g., trifluoroacetic acid or a Lewis acid such as BF₃·OEt₂) is added.

-

The reaction mixture is stirred at a temperature ranging from room temperature to reflux, depending on the reactivity of the substrates, for 12-24 hours.

-

Upon completion, the reaction is quenched by the addition of a basic aqueous solution (e.g., saturated sodium bicarbonate).

-

The organic layer is separated, and the aqueous layer is extracted with an organic solvent.

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to yield the desired tetrahydroisoquinoline derivative.

Causality Behind Experimental Choices:

-

Solvent: Aprotic solvents are chosen to avoid interference with the imine formation and the Lewis acid catalyst.

-

Catalyst: The acid catalyst is crucial for activating the aromatic ring towards electrophilic attack by the iminium ion, thereby facilitating the cyclization.

-

Workup: The basic workup neutralizes the acid catalyst and removes any acidic byproducts.

Caption: Experimental workflow for the synthesis of a tetrahydroisoquinoline derivative.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling (S)-1-(3-Chloro-5-fluorophenyl)ethanamine hydrochloride.

Hazard Identification:

-

Harmful if swallowed. [3]

-

Causes skin irritation. [3]

-

Causes serious eye irritation. [3]

-

May cause respiratory irritation. [3]

Recommended Handling Procedures:

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust.

-

Avoid contact with skin and eyes.

-

Wash hands thoroughly after handling.

Storage:

-

Store in a tightly sealed container in a cool, dry place.[3][6]

-

Keep away from incompatible materials such as strong oxidizing agents.

Conclusion

(S)-1-(3-Chloro-5-fluorophenyl)ethanamine hydrochloride is a valuable and versatile chiral building block for the synthesis of complex, biologically active molecules. Its defined stereochemistry and the presence of a reactive primary amine on a substituted phenyl ring make it an attractive starting material for drug discovery programs. The successful application of this compound in the synthesis of a potent TRPM5 agonist underscores its importance in the development of novel therapeutics. Researchers and scientists utilizing this compound should adhere to the safety and handling guidelines outlined in this guide and consult the primary literature for detailed experimental protocols relevant to their specific synthetic targets.

References

- Gomm et al. Biocatalysis in Drug Design: Engineered Reductive Aminases (RedAms) Are Used to Access Chiral Building Blocks with Multiple Stereocenters. Journal of the American Chemical Society.

- Barilli, A. et al. From High-Throughput Screening to Target Validation: Benzo[d]isothiazoles as Potent and Selective Agonists of Human Transient Receptor Potential Cation Channel Subfamily M Member 5 Possessing In Vivo Gastrointestinal Prokinetic Activity in Rodents. Journal of Medicinal Chemistry, 2021.

- Sabat, M. et al. The discovery of (1R, 3R)-1-(3-chloro-5-fluorophenyl)-3-(hydroxymethyl)-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile, a potent and selective agonist of human transient receptor potential cation channel subfamily m member 5 (TRPM5) and evaluation of as a potential gastrointestinal prokinetic agent. Bioorganic & Medicinal Chemistry, 2022.

-

Sabat, M. et al. The discovery of (1R, 3R)-1-(3-chloro-5-fluorophenyl)-3-(hydroxymethyl)-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile, a potent and selective agonist of human transient receptor potential cation channel subfamily m member 5 (TRPM5) and evaluation of as a potential gastrointestinal prokinetic agent. PubMed, 2022. [Link]

-

Lead Sciences. (S)-1-(3-Chloro-5-fluorophenyl)ethanamine. [Link]

-

Appchem. 1-(3-CHLORO-5-FLUOROPYRIDIN-2-YL)ETHANAMINE HYDROCHLORIDE. [Link]

-

Evotec. The Discovery of (1R, 3R)-1-(3-Chloro-5-Fluorophenyl)-3-(Hydroxymethyl)-1,2,3,4-Tetrahydroisoquinoline-6-Carbonitrile. [Link]

-

Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

-

Wordpress. Reductive Amination. [Link]

-

BYU ScholarsArchive. An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. [Link]

-

Taylor & Francis eBooks. Reductive Amination Methodology for Synthesis of Primary Amines from Unprotected Synthons. [Link]

-

YouTube. Reductive Amination. [Link]

-

PubChem. (R)-1-(3-Chloro-5-fluorophenyl)ethanamine. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 1998701-29-3|(S)-1-(3-Chloro-5-fluorophenyl)ethanamine hydrochloride|BLD Pharm [bldpharm.com]

- 3. labsolu.ca [labsolu.ca]

- 4. A single allosteric site merges activation, modulation and inhibition in TRPM5 | Scilit [scilit.com]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. (S)-1-(3-Chloro-5-fluorophenyl)ethanamine - Lead Sciences [lead-sciences.com]

- 7. (R)-1-(3-Chloro-5-fluorophenyl)ethanamine | C8H9ClFN | CID 45072408 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Reductive Amination - Wordpress [reagents.acsgcipr.org]

- 9. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 10. The discovery of (1R, 3R)-1-(3-chloro-5-fluorophenyl)-3-(hydroxymethyl)-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile, a potent and selective agonist of human transient receptor potential cation channel subfamily m member 5 (TRPM5) and evaluation of as a potential gastrointestinal prokinetic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The Discovery of (1R, 3R)-1-(3-Chloro-5-Fluorophenyl)-3-(Hydroxymethyl)-1,2,3,4-Tetrahydroisoquinoline-6-Carbonitrile - Evotec [evotec.com]

- 12. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to 1-(3-Chloro-5-fluorophenyl)ethanamine Hydrochloride: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Halogenated Chiral Amines in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of halogen atoms and chiral centers into molecular scaffolds is a cornerstone of rational drug design. The presence of chlorine and fluorine atoms can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, enhancing metabolic stability, binding affinity, and membrane permeability.[1][2] Chiral amines, in particular, serve as versatile intermediates in the synthesis of a vast array of biologically active compounds, where stereochemistry is often critical for therapeutic efficacy and safety.[3]

This technical guide provides a comprehensive overview of 1-(3-chloro-5-fluorophenyl)ethanamine hydrochloride, a chiral building block of significant interest to the pharmaceutical industry. We will delve into its chemical identity, synthesis, and analytical characterization, with a focus on providing practical, field-proven insights for its application in drug development programs.

Part 1: Core Compound Identity and Properties

This compound is a chiral amine that exists as two enantiomers, the (S)- and (R)-forms. The specific stereoisomer used is critical in the synthesis of stereochemically pure active pharmaceutical ingredients (APIs).

CAS Number and Chemical Structure

-

(S)-1-(3-Chloro-5-fluorophenyl)ethanamine hydrochloride:

-

CAS Number: 1998701-29-3[4]

-

-

(R)-1-(3-Chloro-5-fluorophenyl)ethanamine hydrochloride:

-

(S)-1-(3-Chloro-5-fluorophenyl)ethanamine (free base):

-

CAS Number: 1241678-48-7[7]

-

-

(R)-1-(3-Chloro-5-fluorophenyl)ethanamine (free base):

Part 2: Synthesis and Chiral Resolution

The synthesis of enantiomerically pure 1-(3-chloro-5-fluorophenyl)ethanamine can be approached through two primary strategies: asymmetric synthesis to directly obtain the desired enantiomer, or the synthesis of a racemic mixture followed by chiral resolution.

Asymmetric Synthesis via Reductive Amination

A prevalent method for the asymmetric synthesis of chiral amines is the reductive amination of a corresponding ketone.[10][11] In this case, 3'-chloro-5'-fluoroacetophenone serves as the starting material.[12]

Workflow for Asymmetric Reductive Amination:

Caption: Chiral resolution via diastereomeric salt crystallization.

Experimental Protocol: Chiral Resolution with Tartaric Acid

-

Salt Formation: A solution of racemic 1-(3-chloro-5-fluorophenyl)ethanamine in a suitable solvent (e.g., methanol or ethanol) is treated with an equimolar amount of a chiral resolving agent, such as L-(+)-tartaric acid or D-(-)-tartaric acid. [5]2. Crystallization: The mixture is allowed to cool, and the less soluble diastereomeric salt will preferentially crystallize out of the solution. The efficiency of the crystallization can be influenced by the solvent system and cooling rate.

-

Isolation: The crystalline diastereomeric salt is isolated by filtration and washed with a cold solvent to remove impurities.

-

Liberation of the Free Amine: The purified diastereomeric salt is then treated with a base (e.g., sodium hydroxide) to liberate the enantiomerically pure free amine.

-

Extraction: The free amine is extracted into an organic solvent.

-

Hydrochloride Salt Formation: The organic extract containing the pure enantiomer is treated with hydrochloric acid to yield the desired this compound salt.

Part 3: Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and enantiomeric excess of this compound.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₈H₁₀Cl₂FN | [10] |

| Molecular Weight | 210.08 g/mol | [5][6] |

| Appearance | White to off-white solid |

Spectroscopic Data

While a publicly available, fully assigned NMR spectrum for this specific compound is not readily found in the literature, the expected proton (¹H) and carbon (¹³C) NMR chemical shifts can be predicted based on its structure. A combination of 1D and 2D NMR techniques, such as COSY, HSQC, and HMBC, would be employed for a complete and unambiguous assignment of the NMR data. [13][14]

Chromatographic Analysis: Chiral HPLC

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the gold standard for determining the enantiomeric purity of chiral amines. [2][15][16] Conceptual Chiral HPLC Method

A validated chiral HPLC method is crucial for the quality control of this compound. [17]

-

Column: A polysaccharide-based chiral stationary phase, such as Chiralcel® or Chiralpak®, is often effective for the separation of chiral amines. [15]* Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol) is typically used. The addition of a small amount of an amine modifier (e.g., diethylamine) can improve peak shape and resolution.

-

Detection: UV detection at a suitable wavelength (e.g., 254 nm) is commonly employed. [15]* Validation: The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

Part 4: Applications in Drug Development

This compound is a valuable building block for the synthesis of complex, biologically active molecules. The 3-chloro-5-fluorophenyl moiety is of particular interest in medicinal chemistry due to the ability of the halogen atoms to modulate the electronic properties and metabolic stability of the parent molecule. [18][19] This structural motif can be found in a variety of compounds being investigated for different therapeutic indications. For instance, compounds containing a substituted chlorophenyl group have been explored as anti-inflammatory agents. [20]Furthermore, the incorporation of fluorinated building blocks is a widely used strategy in the design of novel therapeutics across various disease areas. [1][2][21] While specific examples of marketed drugs directly synthesized from 1-(3-chloro-5-fluorophenyl)ethanamine are not prominently disclosed in the public domain, its structural features make it a prime candidate for use as a key intermediate in the synthesis of novel pharmaceutical candidates.

Conclusion

This compound is a key chiral building block with significant potential in the field of drug discovery and development. Its synthesis, primarily through asymmetric reductive amination or chiral resolution, allows for the production of enantiomerically pure material. Robust analytical methods, particularly chiral HPLC, are essential for ensuring the quality and stereochemical integrity of this intermediate. The strategic incorporation of the 3-chloro-5-fluorophenyl moiety into drug candidates can lead to improved pharmacological properties, making this compound a valuable tool in the arsenal of medicinal chemists.

References

-

Wikipedia. Chiral resolution. [Link]

-

Lead Sciences. (S)-1-(3-Chloro-5-fluorophenyl)ethanamine. [Link]

-

chemeurope.com. Chiral resolution. [Link]

-

HPLC. “Chiral Impurity Methods – Case Study”. [Link]

-

PMC - NIH. Asymmetric Synthesis of Heterocyclic Chloroamines and Aziridines by Enantioselective Protonation of Catalytically Generated Enamines. [Link]

-

Master Organic Chemistry. Reductive Amination, and How It Works. [Link]

-

Onyx Scientific. Chiral Resolution Screening | Solid State. [Link]

-

Phenomenex. Chiral HPLC Separations. [Link]

-

PubMed. Asymmetric Synthesis of Heterocyclic Chloroamines and Aziridines by Enantioselective Protonation of Catalytically Generated Enamines. [Link]

-

MDPI. Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality. [Link]

-

PMC - NIH. Fluorinated building blocks in drug design: new pathways and targets. [Link]

-

Wikipedia. Reductive amination. [Link]

-

eGrove. "Synthetic Studies on Valuable Fluorinated Building Blocks" by Maali Alshammari. [Link]

-

Reductive Amination - Common Conditions. [Link]

-

PubMed. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]

-

PMC - PubMed Central. Evaluation of 3-(3-chloro-phenyl)-5-(4-pyridyl)-4,5-dihydroisoxazole as a Novel Anti-Inflammatory Drug Candidate. [Link]

-

PubChem. (R)-1-(3-Chloro-5-fluorophenyl)ethanamine. [Link]

-

ResearchGate. A Validated Chiral HPLC Method for the Enantiomeric Separation of Melphalan HCl. [Link]

-

ResearchGate. Synthesis and antimicrobial activity of N 1-(3-chloro-4-fluorophenyl)- N 4-substituted semicarbazone derivatives. [Link]

-

MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

- Google Patents.

-

Preprints.org. The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. [Link]

Sources

- 1. jelsciences.com [jelsciences.com]

- 2. phx.phenomenex.com [phx.phenomenex.com]

- 3. mdpi.com [mdpi.com]

- 4. 1998701-29-3|(S)-1-(3-Chloro-5-fluorophenyl)ethanamine hydrochloride|BLD Pharm [bldpharm.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. tianmingpharm.com [tianmingpharm.com]

- 7. Reductive Amination Reaction of Acetophenone Catalyzed by Ruthenium Complex [sioc-journal.cn]

- 8. (R)-1-(3-Chloro-5-fluorophenyl)ethanamine | C8H9ClFN | CID 45072408 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. (R)-1-(3-Chloro-5-fluorophenyl)ethanaMine hydrochloride 1217475-54-1 [ruichubio.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Reductive amination - Wikipedia [en.wikipedia.org]

- 12. nbinno.com [nbinno.com]

- 13. mdpi.com [mdpi.com]

- 14. preprints.org [preprints.org]

- 15. hplc.eu [hplc.eu]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 17. researchgate.net [researchgate.net]

- 18. Chiral resolution - Wikipedia [en.wikipedia.org]

- 19. rsc.org [rsc.org]

- 20. labsolu.ca [labsolu.ca]

- 21. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Discovery and Synthesis of 1-(3-Chloro-5-fluorophenyl)ethanamine

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and synthesis of 1-(3-chloro-5-fluorophenyl)ethanamine, a chiral amine of significant interest in contemporary drug discovery. While a singular "discovery" paper for this specific molecule is not prominent in the scientific literature, its emergence is intrinsically linked to the broader development of synthetic methodologies for chiral phenylethylamines and their application as key building blocks in the creation of complex pharmaceutical agents. This guide will detail the logical synthetic pathways to this compound, with a focus on asymmetric reductive amination of the precursor ketone, 3'-chloro-5'-fluoroacetophenone. We will explore the synthesis of this key intermediate via Friedel-Crafts acylation, provide detailed experimental protocols, and discuss the compound's notable application in the synthesis of potent and selective TRPM5 agonists for potential therapeutic use in gastrointestinal disorders.

Introduction: The Significance of a Chiral Building Block

1-(3-Chloro-5-fluorophenyl)ethanamine is a halogenated chiral phenylethylamine. The presence of both chloro and fluoro substituents on the aromatic ring, combined with a chiral center at the benzylic position, makes it a highly valuable and versatile intermediate in medicinal chemistry. The specific stereoisomer of such a compound can drastically influence its biological activity and pharmacokinetic properties when incorporated into a larger drug molecule. The importance of chlorine-containing compounds in pharmaceuticals is well-established, with over 250 FDA-approved drugs featuring this halogen.

The primary utility of 1-(3-chloro-5-fluorophenyl)ethanamine lies in its role as a scaffold for the synthesis of more complex molecules. A notable example, and a key aspect of its recent history, is its use in the development of potent and selective agonists of the transient receptor potential cation channel subfamily M member 5 (TRPM5). This application has brought the compound to the forefront for researchers in the field of gastrointestinal motility disorders.

This guide will provide researchers, scientists, and drug development professionals with a detailed understanding of the synthesis and background of this important chemical entity.

A History Forged in Synthetic Utility

The history of 1-(3-chloro-5-fluorophenyl)ethanamine is not one of a singular, celebrated discovery, but rather an evolution driven by the need for structurally diverse chiral building blocks in pharmaceutical research. The development of robust methods for the asymmetric synthesis of phenylethylamines has been a long-standing goal in organic chemistry. Early methods often relied on the resolution of racemic mixtures, which is inherently inefficient.

The advent of modern asymmetric synthesis, including catalytic asymmetric reduction and reductive amination, has enabled the direct synthesis of specific enantiomers of chiral amines. It is within this context that the synthesis of 1-(3-chloro-5-fluorophenyl)ethanamine became feasible and desirable.

While early patents for substituted phenylethylamines exist, dating back several decades for various therapeutic applications, the specific combination of 3-chloro and 5-fluoro substitution with an ethanamine side chain appears to be a more recent development, likely driven by specific structure-activity relationship (SAR) studies in drug discovery programs. The true "discovery" of this molecule can be considered its identification as a key intermediate for compounds with high therapeutic potential, such as the TRPM5 agonists.

Synthetic Pathways: A Two-Stage Approach

The most logical and efficient synthesis of 1-(3-chloro-5-fluorophenyl)ethanamine is a two-stage process, beginning with the synthesis of the precursor ketone, 3'-chloro-5'-fluoroacetophenone, followed by its conversion to the desired chiral amine via asymmetric reductive amination.

Stage 1: Synthesis of 3'-Chloro-5'-fluoroacetophenone via Friedel-Crafts Acylation

The synthesis of the key ketone intermediate, 3'-chloro-5'-fluoroacetophenone, is most effectively achieved through a Friedel-Crafts acylation reaction.[1][2] This classic electrophilic aromatic substitution reaction involves the acylation of an aromatic ring, in this case, 1-chloro-3-fluorobenzene, with an acylating agent in the presence of a Lewis acid catalyst.

Experimental Protocol: Friedel-Crafts Acylation

-

Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas), add anhydrous aluminum chloride (AlCl₃) and a suitable inert solvent (e.g., dichloromethane or 1,2-dichloroethane).

-

Addition of Acylating Agent: Cool the suspension in an ice bath and slowly add acetyl chloride (or acetic anhydride) dropwise via the dropping funnel with vigorous stirring.

-

Addition of Aryl Halide: After the addition of the acylating agent, slowly add 1-chloro-3-fluorobenzene to the reaction mixture.

-

Reaction: Allow the reaction to warm to room temperature and then heat to reflux. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and then carefully pour it into a mixture of crushed ice and concentrated hydrochloric acid.

-

Extraction: Separate the organic layer and extract the aqueous layer with the reaction solvent. Combine the organic layers, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Table 1: Summary of Reagents and Conditions for Friedel-Crafts Acylation

| Reagent/Parameter | Description | Purpose |

| Aromatic Substrate | 1-Chloro-3-fluorobenzene | The starting aromatic ring to be acylated. |

| Acylating Agent | Acetyl Chloride or Acetic Anhydride | Provides the acetyl group for the acylation. |

| Catalyst | Aluminum Chloride (AlCl₃) | Lewis acid that activates the acylating agent. |

| Solvent | Dichloromethane, 1,2-Dichloroethane | Inert solvent for the reaction. |

| Temperature | 0 °C to reflux | Initial cooling to control the exothermic reaction, followed by heating to drive the reaction to completion. |

| Work-up | Ice/HCl, NaHCO₃ wash | Decomposes the aluminum chloride complex and neutralizes excess acid. |

Stage 2: Asymmetric Synthesis of 1-(3-Chloro-5-fluorophenyl)ethanamine

With the precursor ketone in hand, the next critical step is the asymmetric synthesis of the chiral amine. While several methods exist, asymmetric reductive amination is a highly effective and widely used technique. This can be achieved through chemical catalysis or biocatalysis.

3.2.1. Catalytic Asymmetric Reductive Amination

This method involves the in-situ formation of an imine from the ketone and an amine source, followed by asymmetric reduction using a chiral catalyst and a reducing agent.

Experimental Protocol: Catalytic Asymmetric Reductive Amination

-

Reaction Setup: In a high-pressure reactor, combine 3'-chloro-5'-fluoroacetophenone, a chiral catalyst (e.g., a chiral iridium or ruthenium complex with a suitable ligand), and an amine source (e.g., an ammonium salt like ammonium formate).

-

Solvent and Additives: Add a suitable solvent (e.g., 2,2,2-trifluoroethanol) and any necessary additives (e.g., an acid).

-

Reaction: Pressurize the reactor with hydrogen gas (or use a hydrogen source like formic acid) and heat the mixture to the desired temperature.

-

Monitoring: Monitor the reaction for conversion and enantiomeric excess (ee) using techniques like chiral HPLC or GC.

-

Work-up: Once the reaction is complete, cool the reactor, release the pressure, and remove the solvent under reduced pressure.

-

Purification: The crude product is typically purified by column chromatography on silica gel to yield the desired enantiomerically enriched amine.

3.2.2. Biocatalytic Asymmetric Synthesis using Transaminases

An increasingly popular and "green" alternative for the synthesis of chiral amines is the use of enzymes, particularly transaminases (also known as aminotransferases).[3][4][5][6] These enzymes can catalyze the asymmetric transfer of an amino group from a donor molecule to a prochiral ketone with high enantioselectivity.

Experimental Protocol: Biocatalytic Transamination

-

Reaction Setup: In a buffered aqueous solution, combine the 3'-chloro-5'-fluoroacetophenone, a suitable amine donor (e.g., isopropylamine), and the transaminase enzyme (either as a whole-cell lysate or a purified enzyme). The cofactor pyridoxal 5'-phosphate (PLP) is also required.

-

pH and Temperature Control: Maintain the reaction at an optimal pH and temperature for the specific enzyme used.

-

Equilibrium Shift: The reaction is often equilibrium-limited. To drive the reaction towards the product, the ketone byproduct (e.g., acetone from isopropylamine) can be removed, for example, by sparging with an inert gas or by using a coupled enzyme system to consume it.

-

Monitoring: Monitor the reaction for conversion and enantiomeric excess by chiral HPLC or GC.

-

Work-up: Once the reaction has reached the desired conversion, the enzyme is removed (e.g., by centrifugation if using whole cells or by precipitation). The product is then extracted from the aqueous phase using an organic solvent.

-

Purification: The extracted product can be further purified by standard techniques such as column chromatography or crystallization.

Table 2: Comparison of Asymmetric Synthesis Methods

| Feature | Catalytic Asymmetric Reductive Amination | Biocatalytic Transamination |

| Catalyst | Chiral metal-ligand complex | Transaminase enzyme |

| Reaction Conditions | Often requires high pressure and temperature | Typically mild conditions (near ambient temperature and pressure) |

| Solvent | Organic solvents | Aqueous buffer |

| Enantioselectivity | Can be very high, but depends on catalyst and substrate | Often excellent (>99% ee) |

| Advantages | Broad substrate scope, well-established methods | High selectivity, environmentally friendly ("green"), mild conditions |

| Challenges | Cost of precious metal catalysts, potential for metal contamination | Enzyme stability, equilibrium limitations, substrate inhibition |

Application in Drug Discovery: A TRPM5 Agonist

A significant recent development that highlights the importance of 1-(3-chloro-5-fluorophenyl)ethanamine is its use as a key building block in the synthesis of (1R, 3R)-1-(3-chloro-5-fluorophenyl)-3-(hydroxymethyl)-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile. This compound has been identified as a potent and selective agonist of the human transient receptor potential cation channel subfamily M member 5 (TRPM5). Agonism of TRPM5 is a promising therapeutic strategy for gastrointestinal motility disorders. The specific stereochemistry of the 1-(3-chloro-5-fluorophenyl)ethanamine precursor is crucial for the desired biological activity of the final compound.

Conclusion

1-(3-Chloro-5-fluorophenyl)ethanamine stands as a testament to the enabling power of modern synthetic organic chemistry in drug discovery. While its "discovery" is not marked by a single event, its history is written in the laboratories that have developed and refined methods for asymmetric amine synthesis. The logical and efficient synthetic routes, primarily through the Friedel-Crafts acylation of 1-chloro-3-fluorobenzene to form the precursor ketone, followed by asymmetric reductive amination or biocatalytic transamination, provide access to this valuable chiral building block. Its successful incorporation into potent TRPM5 agonists underscores its significance and ensures its continued relevance for researchers and scientists in the pharmaceutical industry. This guide provides the foundational knowledge for the synthesis and understanding of this important molecule, paving the way for future innovations in drug development.

References

- Kelly, S. A., et al. (2018). Transaminases for Chiral Amine Synthesis. Current Opinion in Chemical Biology, 43, 106-112.

- THE USE OF ω-TRANSAMINASE FOR CHIRAL AMINE SYNTHESIS IN ORGANIC SYNTHESIS. (2020). University of Illinois Urbana-Champaign.

- Mathew, S., & Yun, H. (2020). Recent Advances in ω-Transaminase-Mediated Biocatalysis for the Enantioselective Synthesis of Chiral Amines.

- Contente, M. L., & Molinari, F. (2018). Amine transaminases in chiral amines synthesis: recent advances and challenges. Applied Microbiology and Biotechnology, 102(13), 5417-5430.

- Almac. (n.d.). Application of ω‐Transaminases in the Pharmaceutical Industry.

- An In-depth Technical Guide to the Synthesis of 3'-Chloro-5'-fluoroacetophenone. (2025). BenchChem.

- Synthesis method of 3', 5'-dichloro-2, 2, 2-trifluoroacetophenone.

- SYNTHESIS METHOD FOR 3',5'-DICHLORO-2,2,2-TRIFLUOROACETOPHENONE. (2022).

- Substituted phenethylamines. (2006).

- Phenylethylamine derivatives. (2001).

- Substituted phenethylamines with serotoninergic and/or norepinephrinergic activity. (2016). PubChem.

- Substituted phenethylamines with serotoninergic and/or norepinephrinergic activity. (2009).

- Substituted phenethylamine for treating inflammation and psychological disorders. (2022).

- 3'-Chloroacetophenone synthesis. ChemicalBook.

- 3'-Chloro-5'-fluoroacetophenone: A Key Intermediate for Drug Discovery. (2025). NINGBO INNO PHARMCHEM CO.,LTD..

- Method for acylating fluorobenzene. (2009).

- Friedel–Crafts reaction. Wikipedia.

- Direct Asymmetric Reductive Amination of α-Keto Acetals. The Royal Society of Chemistry.

- EAS Reactions (3)

- Solvent-Free Friedel-Crafts Acylation of Fluorobenzene Catalyzed by Trifluoromethanesulfonic Acid and Rare Earth Triflates. Chinese Journal of Organic Chemistry.

- Friedel-Crafts Acyl

- Amine synthesis by reductive amination (reductive alkyl

- An In-depth Technical Guide to the Synthesis of 3-Chloro-5-(4-fluorophenyl)aniline. (2025). BenchChem.

- Direct Asymmetric Reductive Amination for the Synthesis of (S)-Rivastigmine. (2018). Molecules, 23(9), 2205.

Sources

- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Transaminases for chiral amine synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chemistry.illinois.edu [chemistry.illinois.edu]

- 5. mdpi.com [mdpi.com]

- 6. Amine transaminases in chiral amines synthesis: recent advances and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of 1-(3-Chloro-5-fluorophenyl)ethanamine Hydrochloride

Abstract

This technical guide provides a comprehensive overview of the spectroscopic data for the chiral amine, 1-(3-Chloro-5-fluorophenyl)ethanamine hydrochloride (C₈H₁₀Cl₂FN). As a key building block in contemporary drug discovery and development, the unambiguous structural confirmation and purity assessment of this compound are of paramount importance. This document outlines the expected spectroscopic characteristics based on predictive models and comparisons with structurally similar analogs. It is designed to serve as an essential resource for researchers, analytical scientists, and professionals in pharmaceutical development by detailing the theoretical underpinnings and practical considerations for the spectroscopic analysis of this compound.

Introduction

This compound is a substituted phenethylamine derivative that has garnered interest in medicinal chemistry due to its potential as a scaffold in the synthesis of novel therapeutic agents. The presence of a stereocenter and a halogenated aromatic ring makes it a versatile synthon for introducing specific pharmacophoric features. Accurate and thorough characterization of this molecule is the bedrock of its application in research and development, ensuring the integrity of subsequent chemical transformations and biological evaluations.

This guide provides an in-depth analysis of the expected spectroscopic data from Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). In the absence of publicly available experimental data for the title compound, this guide leverages high-quality predictive algorithms and corroborates these predictions with experimental data from closely related structural analogs.

Molecular Structure and Spectroscopic Overview

The chemical structure of this compound is presented below:

The spectroscopic characterization of this molecule is dictated by the interplay of its constituent parts: the chiral ethylamine side chain and the 3-chloro-5-fluoro substituted phenyl ring. The protonation of the primary amine to form the hydrochloride salt significantly influences the electronic environment, particularly of the protons and carbons in proximity to the ammonium group.

The following workflow outlines the comprehensive spectroscopic characterization of this compound.

Caption: A general workflow for the synthesis and spectroscopic characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. The analysis of both ¹H and ¹³C NMR spectra allows for the unambiguous assignment of the carbon skeleton and the attached protons.

Experimental Protocol for NMR Analysis

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent. Deuterated methanol (CD₃OD) or deuterium oxide (D₂O) are recommended due to the salt nature of the analyte. The choice of solvent is critical as it will influence the chemical shifts of labile protons.

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Spectroscopy Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is appropriate.

-

Number of Scans: 16-64 scans are typically sufficient.

-

Spectral Width: A spectral width of -2 to 12 ppm is suitable.

-

Relaxation Delay: A relaxation delay of 1-2 seconds is recommended.

¹³C NMR Spectroscopy Parameters:

-

Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30' on Bruker instruments) will provide a spectrum with singlets for each unique carbon atom.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is necessary due to the low natural abundance of the ¹³C isotope.

-

Spectral Width: A spectral width of 0 to 180 ppm is standard.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of this compound in a protic deuterated solvent is summarized in the table below. The chemical shifts are influenced by the electron-withdrawing effects of the chlorine and fluorine atoms on the aromatic ring and the positively charged ammonium group.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| CH₃ | ~1.6 - 1.8 | Doublet (d) | ~7.0 | 3H |

| CH | ~4.5 - 4.7 | Quartet (q) | ~7.0 | 1H |

| Ar-H (Position 2) | ~7.3 - 7.5 | Singlet (or narrow triplet) | J(H,F) ~2.5 | 1H |

| Ar-H (Position 4) | ~7.2 - 7.4 | Doublet of doublets (dd) | J(H,H) ~8.5, J(H,F) ~5.5 | 1H |

| Ar-H (Position 6) | ~7.1 - 7.3 | Doublet of doublets (dd) | J(H,H) ~8.5, J(H,F) ~2.5 | 1H |

| NH₃⁺ | ~8.0 - 9.5 | Broad Singlet | - | 3H |

Interpretation:

-

The methyl (CH₃) protons appear as a doublet due to coupling with the adjacent methine proton.

-

The methine (CH) proton is deshielded by the adjacent ammonium group and the aromatic ring, appearing as a quartet due to coupling with the three methyl protons.

-

The aromatic protons exhibit a complex splitting pattern due to both proton-proton and proton-fluorine coupling. The exact chemical shifts and multiplicities will be highly dependent on the solvent used.

-

The ammonium (NH₃⁺) protons are expected to be significantly downfield and will likely appear as a broad singlet due to rapid exchange with the solvent and quadrupolar broadening from the nitrogen atom.

Predicted ¹³C NMR Data

The predicted proton-decoupled ¹³C NMR spectrum will show eight distinct signals corresponding to the eight unique carbon atoms in the molecule.

| Carbon Assignment | Predicted Chemical Shift (ppm) | Expected Multiplicity (in coupled spectrum) |

| CH₃ | ~20 - 25 | Quartet |

| CH | ~50 - 55 | Doublet |

| Ar-C (Position 1) | ~140 - 145 | Doublet (due to C-F coupling) |

| Ar-C (Position 2) | ~125 - 130 | Doublet (due to C-F coupling) |

| Ar-C (Position 3) | ~135 - 140 | Singlet |

| Ar-C (Position 4) | ~120 - 125 | Doublet (due to C-F coupling) |

| Ar-C (Position 5) | ~160 - 165 | Doublet (due to C-F coupling) |

| Ar-C (Position 6) | ~115 - 120 | Doublet (due to C-F coupling) |

Interpretation:

-

The aliphatic carbons (CH₃ and CH) appear in the upfield region of the spectrum.

-

The aromatic carbons are found in the downfield region (115-165 ppm). The carbon directly attached to the fluorine atom (C5) will show a large one-bond C-F coupling constant, appearing as a doublet. The other aromatic carbons will exhibit smaller two- and three-bond C-F couplings. The carbon attached to the chlorine atom (C3) will also be significantly deshielded.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by vibrations of the ammonium group, the aromatic ring, and the C-halogen bonds.

Experimental Protocol for IR Analysis

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Record the spectrum. This is the preferred method for solid samples as it requires minimal sample preparation.

Data Acquisition:

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| ~3200 - 2800 | N-H stretch (ammonium salt) | Strong, broad |

| ~3000 - 3100 | C-H stretch (aromatic) | Medium |

| ~2900 - 3000 | C-H stretch (aliphatic) | Medium |

| ~1600 - 1620 | N-H bend (ammonium salt) | Medium |

| ~1580, 1470 | C=C stretch (aromatic) | Medium-Strong |

| ~1250 - 1350 | C-N stretch | Medium |

| ~1100 - 1200 | C-F stretch | Strong |

| ~700 - 800 | C-Cl stretch | Strong |

Interpretation:

-

A very broad and strong absorption in the 3200-2800 cm⁻¹ region is characteristic of the N-H stretching vibrations of a primary ammonium salt.

-

The presence of the aromatic ring is confirmed by the C-H stretching vibrations above 3000 cm⁻¹ and the C=C stretching vibrations around 1600-1470 cm⁻¹.

-

The strong absorptions corresponding to the C-F and C-Cl stretching vibrations are expected in the fingerprint region of the spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electrospray ionization (ESI) in positive ion mode is the most suitable technique.

Experimental Protocol for MS Analysis

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.

-

Introduce the sample into the ESI source via direct infusion or through a liquid chromatography system.

Data Acquisition (ESI-MS):

-

Ionization Mode: Positive

-

Mass Range: m/z 50 - 500

-

Capillary Voltage: 3-4 kV

-

Cone Voltage: 20-40 V (can be varied to induce fragmentation)

Expected Mass Spectrum

The mass spectrum will show the molecular ion of the free base, 1-(3-Chloro-5-fluorophenyl)ethanamine. The hydrochloride salt will dissociate in the ESI source.

-

Molecular Ion ([M+H]⁺): The most prominent peak will correspond to the protonated free base. The calculated exact mass is C₈H₁₀ClFN⁺. The presence of chlorine will result in a characteristic isotopic pattern, with a peak at [M+H]⁺ and another peak at [M+H+2]⁺ with a relative intensity of approximately 3:1.

-

Key Fragmentation Pattern: A common fragmentation pathway for phenethylamines is the benzylic cleavage, resulting in the loss of the methyl group.

Caption: A simplified representation of a potential fragmentation pathway for the molecular ion of 1-(3-Chloro-5-fluorophenyl)ethanamine.

Conclusion

The spectroscopic techniques of NMR, IR, and MS provide a complementary and powerful suite of tools for the comprehensive characterization of this compound. This guide provides a detailed overview of the expected spectroscopic data, based on predictive models and comparison with structural analogs. The provided protocols and interpretations serve as a valuable resource for scientists and researchers working with this important chemical entity, ensuring its quality and structural integrity in drug discovery and development endeavors.

References

-

NMR Prediction Software: Advanced Chemistry Development, Inc. (ACD/Labs) Software V11.02 (© 1994-2023 ACD/Labs). [Link]

-

Spectroscopic Databases: Spectral Database for Organic Compounds (SDBS), National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

-

General NMR Principles: Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

-

Mass Spectrometry Principles: de Hoffmann, E., & Stroobant, V. (2007). Mass Spectrometry: Principles and Applications. John Wiley & Sons. [Link]

Molecular structure and stereochemistry of 1-(3-Chloro-5-fluorophenyl)ethanamine

An In-Depth Technical Guide to the Molecular Structure and Stereochemistry of 1-(3-Chloro-5-fluorophenyl)ethanamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of 1-(3-chloro-5-fluorophenyl)ethanamine, a chiral amine that serves as a critical building block in modern medicinal chemistry. The document delves into its molecular architecture, stereochemical properties, analytical characterization, and the methodologies essential for its enantioselective separation, offering field-proven insights for its practical application in research and development.

Introduction: A Key Chiral Intermediate

1-(3-Chloro-5-fluorophenyl)ethanamine is a substituted phenethylamine derivative whose structural and stereochemical attributes make it a valuable precursor in the synthesis of complex pharmaceutical agents. The presence of both chlorine and fluorine atoms on the phenyl ring significantly influences its electronic properties, lipophilicity, and metabolic stability, features that are often sought after in drug design.[1][2] Its primary importance, however, lies in its chirality. The molecule possesses a single stereocenter, giving rise to two distinct enantiomers, (R) and (S), which can exhibit profoundly different pharmacological and toxicological profiles. As such, the ability to synthesize, separate, and characterize these individual stereoisomers is paramount for the development of safe and effective enantiopure drugs.

Molecular Structure and Physicochemical Properties

The foundational structure of the molecule consists of an ethanamine group attached to a phenyl ring substituted with a chlorine atom at the meta-position (C3) and a fluorine atom at the other meta-position (C5).

Core Structural Features:

-

IUPAC Name: 1-(3-Chloro-5-fluorophenyl)ethanamine

-

Molecular Formula: C₈H₉ClFN[3]

-

Molecular Weight: 173.61 g/mol [3]

-

CAS Numbers:

The chloro and fluoro substituents are electron-withdrawing groups that decrease the electron density of the aromatic ring. This electronic modification is a key consideration in synthetic strategies involving this molecule, as it influences the reactivity of the phenyl group in subsequent chemical transformations, such as cross-coupling reactions.[5]

Caption: 2D structure of 1-(3-Chloro-5-fluorophenyl)ethanamine.

Stereochemistry: The Chiral Center

The critical stereochemical feature of 1-(3-chloro-5-fluorophenyl)ethanamine is the chiral carbon atom (C1 of the ethyl chain), which is bonded to four different groups:

-

The 3-chloro-5-fluorophenyl group

-

An amino group (-NH₂)

-

A methyl group (-CH₃)

-

A hydrogen atom

This arrangement results in the existence of two non-superimposable mirror images, or enantiomers: (R)-1-(3-chloro-5-fluorophenyl)ethanamine and (S)-1-(3-chloro-5-fluorophenyl)ethanamine. The absolute configuration (R or S) is determined by the Cahn-Ingold-Prelog priority rules.

The distinct three-dimensional arrangement of these enantiomers is fundamental to their interaction with other chiral molecules, such as enzymes and receptors in biological systems. This is the basis for the differential pharmacological activity often observed between enantiomers of a chiral drug.

Caption: Enantiomers of 1-(3-Chloro-5-fluorophenyl)ethanamine.

Enantioselective Separation: A Validated Protocol

Obtaining enantiomerically pure forms of the amine is essential. While asymmetric synthesis is one approach, chiral resolution of the racemic mixture via chromatography is a widely used and effective method. High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is the technique of choice.

Causality in Method Development:

The amine is a basic compound, which dictates key choices in the separation protocol.

-

Chiral Stationary Phase (CSP): Polysaccharide-based CSPs, such as those with amylose or cellulose derivatives (e.g., CHIRALPAK® series), are highly effective for resolving a broad range of chiral compounds, including amines.[6][7]

-

Mobile Phase: A normal-phase mobile phase (e.g., hexane/alcohol) is typically used. The alcohol modifier (e.g., ethanol or isopropanol) is crucial for modulating retention and selectivity.

-

Basic Additive: The addition of a small amount of a basic modifier, such as diethylamine (DEA), is often necessary.[8] This is a self-validating step; without it, basic analytes like this amine can exhibit poor peak shape (tailing) or irreversible adsorption to the CSP, leading to no elution. The additive competes for acidic sites on the silica support of the CSP, ensuring sharp, symmetrical peaks and reproducible results.

Step-by-Step Experimental Protocol: Chiral HPLC

-

System Preparation:

-

HPLC System: A standard HPLC or UHPLC system equipped with a UV detector.

-

Column: CHIRALPAK® IC-3 (Cellulose tris(3,5-dichlorophenylcarbamate)) or a similar polysaccharide-based chiral column.

-

Mobile Phase: Prepare a mixture of n-Hexane and Ethanol (e.g., 90:10 v/v) containing 0.1% Diethylamine (DEA). Filter and degas the mobile phase before use.

-

-

Sample Preparation:

-

Dissolve the racemic 1-(3-chloro-5-fluorophenyl)ethanamine in the mobile phase to a concentration of approximately 1 mg/mL.

-

Filter the sample solution through a 0.45 µm syringe filter.

-

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25 °C.

-

Injection Volume: 5 µL.

-

Detection: UV at 254 nm.

-

-

Data Analysis:

-

Run the sample and identify the two peaks corresponding to the (R) and (S) enantiomers.

-

Calculate the retention times (t_R), selectivity (α), and resolution (R_s) to assess the quality of the separation. A resolution value (R_s) greater than 1.5 indicates baseline separation.

-

Caption: Workflow for chiral separation via HPLC.

Spectroscopic Characterization

Confirmation of the molecular structure is achieved through a combination of spectroscopic techniques.

¹H NMR Spectroscopy

The proton NMR spectrum provides definitive information about the hydrogen environments in the molecule. The electron-withdrawing nature of the halogen substituents and the amine group influences the chemical shifts.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling (J) | Rationale |

| Aromatic (Ar-H) | 7.0 - 7.5 | Multiplet (m) | Protons on the electron-deficient aromatic ring are deshielded. | |

| Methine (CH-NH₂) | ~4.2 | Quartet (q) | ~6.5 Hz | Split by the three protons of the adjacent methyl group (n+1 rule).[9] |

| Amino (NH₂) | 1.5 - 2.5 | Broad Singlet (br s) | Protons are exchangeable, often resulting in a broad signal with no observable coupling.[10] | |

| Methyl (CH₃) | ~1.4 | Doublet (d) | ~6.5 Hz | Split by the single proton of the adjacent methine group.[9] |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show eight distinct signals, corresponding to the eight unique carbon atoms in the molecule. The carbons attached to the electronegative Cl and F atoms will exhibit characteristic chemical shifts and, in the case of the F-bound carbon, C-F coupling.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight. The presence of chlorine will result in a characteristic isotopic pattern for the molecular ion peak (M) and the (M+2) peak in an approximate 3:1 ratio, which is a hallmark of a monochlorinated compound.

Applications and Significance in Drug Discovery

1-(3-Chloro-5-fluorophenyl)ethanamine is not typically a final drug product but rather a key intermediate. Its utility stems from the strategic placement of its functional groups:

-

Chiral Amine: The primary amine is a versatile functional group that can be readily modified to form amides, sulfonamides, or participate in reductive amination to build more complex molecular scaffolds.

-

Halogenated Phenyl Ring: The chloro- and fluoro-substituted phenyl ring is a common motif in pharmaceuticals. These halogens can enhance binding affinity to biological targets through halogen bonding, improve metabolic stability by blocking sites of oxidation, and modulate the compound's overall pharmacokinetic profile.[1][2] This structural unit is found in intermediates for various therapeutic agents, including kinase inhibitors used in oncology.[11]

Conclusion

1-(3-Chloro-5-fluorophenyl)ethanamine is a fundamentally important chiral building block whose value is defined by its precise molecular structure and stereochemistry. A thorough understanding of its properties, supported by robust analytical and separation methodologies, is crucial for its effective use in the synthesis of enantiomerically pure pharmaceutical compounds. The protocols and insights provided in this guide serve as a validated framework for researchers and scientists working to advance drug discovery programs that rely on this and similar chiral intermediates.

References

-

PubChem. (n.d.). (R)-1-(3-Chloro-5-fluorophenyl)ethanamine. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 1-(3-Fluorophenyl)ethanamine. National Center for Biotechnology Information. Retrieved from [Link]

-

Jadhav, G. R., Shaikh, M. S., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry. Retrieved from [Link]

-

Al-Majid, A. M., Al-Othman, Z. A., et al. (2020). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Molecules. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and antimicrobial activity of N 1-(3-chloro-4-fluorophenyl)- N 4-substituted semicarbazone derivatives. Retrieved from [Link]

-

Daicel Chiral Technologies. (n.d.). CHIRALPAK® Immobilized Phases Instruction Manual (SFC). Retrieved from [Link]

-

Wang, F., Wang, Y., et al. (2018). Enantioseparation, Stereochemical Assignment and Chiral Recognition Mechanism of Sulfoxide-Containing Drugs. Molecules. Retrieved from [Link]

-

PubMed. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved from [Link]

- Google Patents. (n.d.). WO2016058896A1 - Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone.

-

Doc Brown's Chemistry. (n.d.). 1H NMR spectrum of chloroethane. Retrieved from [Link]

-

Lead Sciences. (n.d.). (S)-1-(3-Chloro-5-fluorophenyl)ethanamine. Retrieved from [Link]

-

PubChem. (n.d.). (R)-1-(2-chloro-3-fluorophenyl)ethanamine. National Center for Biotechnology Information. Retrieved from [Link]

-

Ferrazzano, L., et al. (2022). HPLC Enantioseparation of Rigid Chiral Probes with Central, Axial, Helical, and Planar Stereogenicity on an Amylose (3,5-Dimethylphenylcarbamate) Chiral Stationary Phase. Molecules. Retrieved from [Link]

-

ResearchGate. (n.d.). ¹H-NMR spectra of 3-chloro-1,2-propanediol trifunctional initiator. Retrieved from [Link]

-

PubMed. (2004). Enantiomers of C(5)-chiral 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives... Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). New Journal of Chemistry Supporting Information. Retrieved from [Link]

-

Angene Chemical. (n.d.). 1-(3-Fluorophenyl)ethanamine. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 1H NMR spectrum of methylamine. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Crystal structure of (S)-5-(3-acetyl-5-chloro-2-ethoxy-6-fluorophenyl)-2-oxazolidinone. Retrieved from [Link]

- Google Patents. (n.d.). ES2755333T3 - Process to prepare 1-(3,5-dichlorophenyl)-2,2,2-trifluoroethanone and its derivatives.

Sources

- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. (R)-1-(3-Chloro-5-fluorophenyl)ethanamine | C8H9ClFN | CID 45072408 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (S)-1-(3-Chloro-5-fluorophenyl)ethanamine - Lead Sciences [lead-sciences.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. HPLC Enantioseparation of Rigid Chiral Probes with Central, Axial, Helical, and Planar Stereogenicity on an Amylose (3,5-Dimethylphenylcarbamate) Chiral Stationary Phase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Enantiomers of C(5)-chiral 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives: Analytical and semipreparative HPLC separation, chiroptical properties, absolute configuration, and inhibitory activity against monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chiraltech.com [chiraltech.com]

- 9. C2H5Cl CH3CH2Cl chloroethane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 ethyl chloride 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. 1H proton nmr spectrum of methylamine CH5N CH3NH2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methylamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. Crystal structure of (S)-5-(3-acetyl-5-chloro-2-ethoxy-6-fluorophenyl)-2-oxazolidinone - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Physicochemical Characterization of 1-(3-Chloro-5-fluorophenyl)ethanamine Hydrochloride

Foreword: The Critical Role of Physicochemical Profiling in Drug Development

In the landscape of modern drug discovery and development, the journey of a candidate molecule from the laboratory bench to a viable therapeutic is paved with rigorous scientific scrutiny. A thorough understanding of a compound's physical and chemical properties is not merely an academic exercise; it is a fundamental prerequisite for successful formulation, predictable biopharmaceutical performance, and robust manufacturing processes.[1][2] The hydrochloride salt of an active pharmaceutical ingredient (API), such as 1-(3-Chloro-5-fluorophenyl)ethanamine hydrochloride, is often selected to enhance properties like solubility and stability.[3] However, the introduction of a salt form necessitates a comprehensive characterization to unlock its full potential and mitigate potential development hurdles.

This guide provides an in-depth exploration of the essential physical properties of this compound, offering not just a compilation of data, but a strategic rationale for the experimental methodologies employed. As researchers, scientists, and drug development professionals, our goal is to build a holistic understanding of this molecule, enabling data-driven decisions throughout the development lifecycle.

Molecular Identity and Structural Elucidation

A foundational step in the characterization of any pharmaceutical compound is the unambiguous confirmation of its chemical structure and molecular formula. For this compound, this is achieved through a combination of spectroscopic and spectrometric techniques.

Table 1: Core Molecular and Chemical Identifiers

| Property | Value | Source |

| Chemical Name | (1S)-1-(3-chloro-5-fluorophenyl)ethanamine;hydrochloride | Fluorochem[4] |

| CAS Number | 1998701-29-3 | Fluorochem[4] |

| Molecular Formula | C8H10Cl2FN | Fluorochem[4] |

| Molecular Weight | 210.08 g/mol | BLDpharm[5] |

| Appearance | White to off-white solid | |

| Storage | Sealed in dry, room temperature | BLDpharm[5] |

Note: The information in this table is based on commercially available data for (S)-1-(3-Chloro-5-fluorophenyl)ethanamine hydrochloride. The R-enantiomer and racemic mixture would have the same molecular weight and formula but different CAS numbers and optical properties.

Spectroscopic Confirmation

¹H and ¹³C NMR are indispensable for confirming the organic structure. The proton NMR would be expected to show characteristic signals for the aromatic protons, the methine proton adjacent to the amine, and the methyl group protons. The integration of these signals would correspond to the number of protons in each environment. The carbon NMR would similarly show distinct peaks for each unique carbon atom in the molecule.

FTIR spectroscopy is a powerful tool for identifying functional groups. For an amine hydrochloride, the spectrum is expected to show a broad absorption band in the 2400-2800 cm⁻¹ region, which is characteristic of the N-H stretching vibrations of the ammonium salt. Other key peaks would include C-H stretching, C=C stretching of the aromatic ring, and C-Cl and C-F stretching vibrations.

Solid-State Characterization: Unveiling the Crystalline Landscape

The solid-state properties of an API are of paramount importance as they directly influence its stability, solubility, and manufacturability.[1] For a crystalline solid like this compound, understanding its crystal lattice and thermal behavior is critical.

X-Ray Powder Diffraction (XRPD): The Fingerprint of a Crystalline Solid

XRPD is the gold standard for identifying the crystalline form of a pharmaceutical solid. Each crystalline arrangement, or polymorph, will produce a unique diffraction pattern, analogous to a fingerprint. The presence of different polymorphs can have significant implications for a drug's bioavailability and stability.[2][6]

Experimental Protocol: XRPD Analysis

-

Sample Preparation: A small amount of the powdered this compound is gently packed into a sample holder.

-

Instrument Setup: The sample is placed in an X-ray diffractometer. The instrument is configured with a specific X-ray source (e.g., Cu Kα radiation) and detector.

-

Data Acquisition: The sample is irradiated with the X-ray beam over a defined range of 2θ angles, and the detector measures the intensity of the diffracted X-rays.

-

Data Analysis: The resulting diffractogram, a plot of intensity versus 2θ, is analyzed to identify the characteristic peaks (positions and relative intensities) that define the crystal structure.

Thermal Analysis: Probing Stability and Phase Transitions

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are complementary techniques that provide crucial information about the thermal properties of a material.

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine the melting point, enthalpy of fusion, and to detect polymorphic transitions.

Experimental Protocol: DSC Analysis

-

Sample Preparation: A few milligrams of this compound are accurately weighed into an aluminum pan, which is then hermetically sealed.

-

Instrument Setup: The sample pan and an empty reference pan are placed in the DSC cell.

-

Thermal Program: The cell is heated at a constant rate (e.g., 10 °C/min) over a specified temperature range.

-

Data Analysis: The resulting thermogram shows endothermic (melting) and exothermic (decomposition, crystallization) events as peaks. The peak onset temperature is typically reported as the melting point.

TGA measures the change in mass of a sample as a function of temperature. It is used to assess thermal stability and to quantify the loss of volatiles such as water or residual solvents.

Experimental Protocol: TGA Analysis

-

Sample Preparation: A small amount of the sample is placed in a tared TGA pan.

-

Instrument Setup: The pan is placed on a sensitive microbalance within a furnace.

-

Thermal Program: The sample is heated at a controlled rate in a defined atmosphere (e.g., nitrogen).

-

Data Analysis: The TGA curve plots the percentage of weight loss against temperature, indicating the temperatures at which degradation or desolvation occurs.

Solubility Profile: A Key Determinant of Bioavailability

The aqueous solubility of an API is a critical factor influencing its dissolution rate and, consequently, its oral bioavailability.[7] For a hydrochloride salt, which is often employed to improve upon the solubility of the free base, a thorough understanding of its solubility in various media is essential.

Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.

Experimental Protocol: Shake-Flask Solubility Assay

-

Solvent Selection: A range of pharmaceutically relevant solvents are chosen, including water, buffered solutions at different pH values (e.g., pH 1.2, 4.5, and 6.8 to simulate gastrointestinal conditions), and potentially biorelevant media.

-

Sample Preparation: An excess amount of this compound is added to a known volume of each solvent in a sealed vial.

-

Equilibration: The vials are agitated in a constant temperature water bath (typically 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Analysis: The resulting saturated solutions are filtered to remove undissolved solid. The concentration of the dissolved compound in the filtrate is then quantified using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Table 2: Illustrative Solubility Data Table

| Solvent/Medium | Temperature (°C) | Solubility (mg/mL) |

| Purified Water | 25 | Data not available |

| pH 1.2 Buffer | 37 | Data not available |

| pH 4.5 Buffer | 37 | Data not available |

| pH 6.8 Buffer | 37 | Data not available |

| Ethanol | 25 | Data not available |

| Methanol | 25 | Data not available |

This table serves as a template for presenting solubility data. Actual experimental values for this compound are not currently available in the public literature.

Conclusion: A Foundation for Rational Drug Development

The comprehensive physicochemical characterization of this compound, as outlined in this guide, provides the essential data package for informed decision-making in drug development. From confirming its molecular identity to understanding its solid-state behavior and solubility, each piece of information contributes to a holistic profile of the molecule. This knowledge is not static; it is a dynamic tool that guides formulation strategies, predicts in vivo performance, and ultimately, de-risks the path to a safe and effective medicine. While specific experimental data for this compound remains to be published, the methodologies described herein represent the industry-standard approach for a thorough and scientifically sound characterization.

References

-

PubChem. (R)-1-(3-Chloro-5-fluorophenyl)ethanamine. National Center for Biotechnology Information. [Link]

-

Lead Sciences. (S)-1-(3-Chloro-5-fluorophenyl)ethanamine. [Link]

- Prajapati, S. K., & Singh, S. (2018). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. AAPS PharmSciTech, 19(6), 2534–2554.

- Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow.

- Childs, S. L., et al. (2004). Crystal engineering approach to forming cocrystals of amine hydrochlorides with organic acids. Molecular complexes of fluoxetine hydrochloride with benzoic, succinic, and fumaric acids. Journal of the American Chemical Society, 126(41), 13335–13342.

- PerkinElmer. (2022). Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC.

- Blagden, N., de Matas, M., Gavan, P. T., & York, P. (2007). Crystal engineering of active pharmaceutical ingredients to improve solubility and dissolution rates. Advanced drug delivery reviews, 59(7), 617–630.

- Manufacturing Chemist. (2014). The impact of API properties on product design.

- Teva api. (2021). Defining the right physical properties of API.

- Kumar, L., & Singh, S. (2018).

- Characterization of Hydrochloride and Tannate Salts of Diphenhydramine. (2011). Indian Journal of Pharmaceutical Sciences, 73(4), 412–417.

- Pharmaceutical Technology. (2003). Salt Selection in Drug Development.

- World Health Organization. (2015). Proposal to waive in vivo bioequivalence requirements for WHO Model List of Essential Medicines immediate-release, solid oral dosage forms. Annex 4.

Sources

- 1. (R)-1-(3-Chloro-5-fluorophenyl)ethanaMine hydrochloride | 1217475-54-1 [amp.chemicalbook.com]

- 2. PubChemLite - 1-(3-chloro-4-fluorophenyl)ethan-1-amine (C8H9ClFN) [pubchemlite.lcsb.uni.lu]

- 3. spectrabase.com [spectrabase.com]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. 1998701-29-3|(S)-1-(3-Chloro-5-fluorophenyl)ethanamine hydrochloride|BLD Pharm [bldpharm.com]

- 6. 761390-58-3|(R)-1-(3-Fluorophenyl)ethanamine|BLD Pharm [bldpharm.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

Solubility of 1-(3-Chloro-5-fluorophenyl)ethanamine hydrochloride in organic solvents

An In-depth Technical Guide to the Solubility of 1-(3-Chloro-5-fluorophenyl)ethanamine Hydrochloride in Organic Solvents

Introduction: The Critical Role of Solubility in Drug Development